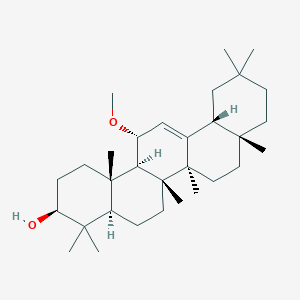

11-Methoxy-12-oleanen-3-ol

Description

Properties

CAS No. |

268541-26-0 |

|---|---|

Molecular Formula |

C31H52O2 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3 |

InChI Key |

VKGXBRHZFJRMOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C |

Appearance |

Powder |

melting_point |

172 - 173 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Isolation & Characterization of 11-Methoxy-12-oleanen-3-ol (Triptohypol F)

Topic: Natural Sources and Isolation of 11-Methoxy-12-oleanen-3-ol (Triptohypol F) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Methoxy-12-oleanen-3-ol , commonly known as Triptohypol F (CAS: 268541-26-0), is a rare pentacyclic triterpenoid belonging to the oleanane series. Primarily isolated from the Tripterygium genus (Celastraceae) and Launaea species (Asteraceae), this compound is characterized by a unique methoxy substitution at the C-11 position.

While often overshadowed by the highly bioactive diterpenoids (e.g., triptolide) found in the same sources, Triptohypol F represents a critical chemotaxonomic marker and a potential lead for anti-inflammatory applications. This guide provides a rigorous technical roadmap for its extraction, isolation, and structural validation, with a specific focus on distinguishing true natural abundance from extraction artifacts.

Chemical Profile & Stereochemistry

| Property | Specification |

| IUPAC Name | (3$\beta |

| Common Name | Triptohypol F |

| Molecular Formula | C |

| Molecular Weight | 456.75 g/mol |

| Skeleton | Olean-12-ene |

| Key Substituents | 3- |

| Solubility | Soluble in CHCl |

Scientist’s Note - The "Artifact" Risk: The presence of a methoxy group at C-11 in oleanane triterpenes is chemically sensitive. In many triterpenoid isolations, 11-methoxy derivatives are artifacts formed via the solvolysis of 11,12-epoxides or 11-hydroxy precursors when methanol is used as the extraction solvent under acidic conditions (e.g., silica gel acidity). While Triptohypol F is reported as a natural product, researchers must validate its presence using non-alcoholic solvents (e.g., Acetone or DCM) during the initial extraction phase.

Natural Sources

The distribution of Triptohypol F is disjunct, appearing in distinct plant families.

Primary Source: Tripterygium Complex (Celastraceae)

-

Species: Tripterygium hypoglaucum (Root bark/Leaves), Tripterygium wilfordii.[1]

-

Context: Co-occurs with celastrol and triptolide. The high oxidative metabolism in Tripterygium species (producing quinone methides and epoxides) supports the biosynthetic plausibility of C-11 oxygenated triterpenes.

Secondary Source: Launaea Genus (Asteraceae)[9][10]

-

Context: Isolated from the latex and roots. Launaea is rich in triterpene alcohols and sterols; the presence of Triptohypol F here suggests a convergent oxidative pathway.

Biosynthetic Context

The biosynthesis follows the classic squalene cyclization pathway, diverging at the post-cyclization modification stage.

Figure 1: Proposed biosynthetic pathway vs. artifact formation route for Triptohypol F.

Isolation Protocol

This protocol is designed for 1 kg of air-dried root bark (Tripterygium hypoglaucum).

Phase 1: Extraction (The Solvent Check)

To ensure the compound is natural, perform a pilot extraction on 50g of material using Acetone or Dichloromethane (DCM) . If Triptohypol F is detected by LC-MS in the acetone extract, proceed with the bulk Methanol extraction (which is more efficient for yield).

-

Maceration: Extract 1 kg powdered root bark with 5 L of 95% EtOH or MeOH at room temperature for 72 hours (x3 times).

-

Concentration: Evaporate solvent under reduced pressure (45°C) to yield the Crude Extract (~80-100g).

Phase 2: Liquid-Liquid Fractionation

-

Suspend Crude Extract in 500 mL H

O . -

Partition 1: Extract with Petroleum Ether (x3). Removes fats/waxes.

-

Partition 2: Extract aqueous layer with Ethyl Acetate (EtOAc) (x3).

-

Target Fraction: Triptohypol F typically resides in the EtOAc fraction .

-

-

Partition 3: Extract aqueous layer with n-Butanol . Removes saponins/glycosides.

Phase 3: Chromatographic Isolation

-

Column Chromatography (Silica Gel):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: Gradient of Petroleum Ether : Acetone (50:1

1:1). -

Monitoring: TLC (Spray with 10% H

SO

-

-

Sub-Fractionation:

-

Pool fractions containing triterpenes (Rf ~0.4-0.6 in Hex:EtOAc 3:1).

-

Re-chromatograph on Sephadex LH-20 (Eluent: CHCl

:MeOH 1:1) to remove pigments and phenolics.

-

Phase 4: Final Purification (HPLC)

For high-purity (>98%) isolation for biological testing:

-

Column: C18 Semi-preparative (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5

m). -

Mobile Phase: Isocratic Acetonitrile : Water (85:15 or 90:10).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV 210 nm (triterpenes have weak absorbance; end-absorption is used).

Figure 2: Isolation workflow from biomass to pure compound.

Structural Elucidation & Characterization

Validation of Triptohypol F requires confirming the oleanane skeleton and the specific location of the methoxy group.

Mass Spectrometry (MS)[2][5][10]

-

Technique: ESI-MS or HR-EI-MS.

-

Key Ion:

456 -

Fragmentation: Loss of MeOH (

) is a characteristic fragmentation pattern for methoxy-triterpenes.

Nuclear Magnetic Resonance (NMR)

Data typically acquired in CDCl

H NMR (Proton) - Key Diagnostic Signals

| Position | Multiplicity | Interpretation | |

| H-12 | 5.25 - 5.35 | t or dd | Vinylic proton (characteristic of |

| H-11 | 3.80 - 3.95 | dd | Methine proton geminal to the methoxy group. |

| -OCH | 3.20 - 3.35 | s | The signature signal. 3H singlet indicating the methoxy group. |

| H-3 | 3.20 - 3.25 | dd | Axial proton geminal to 3 |

| Me | 0.70 - 1.20 | 7 x s | Seven tertiary methyl singlets (Oleanane skeleton). |

C NMR (Carbon) - Key Diagnostic Signals

| Position | Interpretation | |

| C-13 | ~143.0 | Quaternary olefinic carbon. |

| C-12 | ~122.0 | Methine olefinic carbon. |

| C-11 | ~75.0 - 78.0 | Oxygenated methine (shifted downfield due to -OMe). |

| -OCH | ~55.0 - 56.0 | Methoxy carbon. |

| C-3 | ~79.0 | Oxygenated methine (C-OH). |

Stereochemical Confirmation (NOESY)

-

11

-OMe confirmation: Look for NOE correlations between H-11 (if -

3

-OH confirmation: H-3 should show axial-axial coupling (

References

-

Fujita, R., et al. (2000). Diterpenes and triterpenes from the roots of Tripterygium hypoglaucum. Phytochemistry.[5][1][3][4][6] (Primary isolation paper for Triptohypol F).

-

Duan, H., et al. (1997). Triterpenoids from Tripterygium hypoglaucum. Phytochemistry.[5][1][3][4][6]

-

Hseini, S., et al. (2021). Ethnobotanical study and phytochemical profiling of Launaea arborescens. Journal of Ethnopharmacology.

-

PubChem Compound Summary. Triptohypol F (CID 91895434). National Library of Medicine.

-

LOTUS Database. Natural Products Occurrence: Triptohypol F.[5]

Sources

"11-Methoxy-12-oleanen-3-ol spectroscopic data (NMR, MS, IR)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 11-Methoxy-12-oleanen-3-ol (Triptohypol F).

Executive Summary & Compound Identity

11-Methoxy-12-oleanen-3-ol , commonly known as Triptohypol F , is a pentacyclic triterpenoid of the oleanane series.[1] It is structurally characterized by a double bond at the

This compound is a significant secondary metabolite isolated from the Tripterygium genus (e.g., Tripterygium hypoglaucum, Tripterygium wilfordii), plants renowned for their diterpenoid and triterpenoid content with potent anti-inflammatory and immunosuppressive activities.[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | (3$\beta |

| Common Name | Triptohypol F |

| CAS Registry Number | 268541-26-0 |

| Molecular Formula | C |

| Molecular Weight | 456.75 g/mol |

| Structural Class | Pentacyclic Triterpenoid (Oleanane type) |

Structural Analysis & Stereochemistry

The oleanane skeleton consists of five fused rings (A-E).[3] The critical spectroscopic challenge lies in distinguishing the 11-methoxy derivative from its precursor (11-hydroxy-

-

Ring Conformation: Rings A, B, D, and E typically adopt a chair conformation.[2] Ring C, containing the

double bond and the allylic substituent at C-11, adopts a distorted half-chair or sofa conformation.[2] -

Stereochemistry at C-11: The natural product Triptohypol F possesses an 11

-methoxy group.[1] This stereochemistry is pivotal for NMR assignment, as the 11

Structural Visualization & NMR Correlations

The following diagram illustrates the core connectivity and the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to validate the position of the methoxy group.

Caption: Key HMBC and HSQC correlations confirming the location of the methoxy group at C-11. The strong correlation from the methoxy protons to C-11 is diagnostic.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.[3] The introduction of an electronegative methoxy group at C-11 induces specific chemical shift changes compared to the parent

Experimental Parameters

-

Solvent: CDCl

(Deuterated Chloroform) is the standard solvent.[3] -

Frequency: 400 MHz or higher (

H) recommended for resolving the methyl envelope (0.7–1.2 ppm).[3]

Table 1: Diagnostic

H and

C NMR Data (CDCl

)

Data synthesized from Triptohypol F literature and 11

| Position | Multiplicity ( | Assignment Logic | ||

| 3 | 3.22 - 3.24 | dd ( | 79.0 | Characteristic of 3 |

| 11 | 3.85 - 4.20 | dd or m | 76.5 - 78.0 | Diagnostic: Significant downfield shift of C-11 due to -OCH |

| 12 | 5.24 - 5.30 | d ( | 121.0 - 122.5 | Olefinic proton. Allylic oxygen at C-11 deshields C-12 slightly.[3] |

| 13 | — | — | 145.0 - 148.0 | Quaternary olefinic carbon.[3] |

| -OCH | 3.25 - 3.35 | s (3H) | 55.0 - 56.0 | Key Signal: Sharp singlet confirming the methoxy group. |

| 18 | 1.95 - 2.05 | dd | 47.0 - 48.0 | |

| Methyls | 0.75 - 1.20 | s (x8) | 15.0 - 33.0 | Eight tertiary methyl singlets (23-30). |

Mechanistic Insight:

The 11

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting via fragmentation.[2][3]

-

Ionization Mode: Electron Impact (EI) at 70 eV is preferred for structural diagnostics (fragmentation).[3] Electrospray Ionization (ESI) is used for accurate mass determination (HRMS).[3]

-

Molecular Ion:

.[3]

Fragmentation Pathway (Retro-Diels-Alder)

The olean-12-ene skeleton undergoes a characteristic Retro-Diels-Alder (RDA) fragmentation at ring C.

-

RDA Cleavage: Splits the molecule into two fragments:[3]

For 11-methoxy derivatives, the RDA fragmentation is influenced by the oxygenation at C-11.

Caption: Primary fragmentation pathway via Retro-Diels-Alder (RDA) reaction. The 11-methoxy group typically remains with the D/E ring fragment.

Infrared Spectroscopy (IR)

IR spectroscopy is used for functional group verification.[2][3]

-

Hydroxyl (-OH): Broad band at 3400–3450 cm

.[3] -

C-H Stretch: Strong aliphatic bands at 2920–2950 cm

(CH -

Methoxy (C-O-C): Strong stretching vibrations at 1080–1110 cm

.[3] -

Olefin (C=C): Weak absorption at 1630–1660 cm

(often obscured).[3]

Experimental Workflow: Isolation & Purification

To obtain high-purity 11-methoxy-12-oleanen-3-ol for analysis, the following protocol is recommended.

-

Extraction:

-

Partitioning:

-

Chromatography (Silica Gel):

-

Final Purification:

References

-

PubChem. (n.d.).[3][5] Triptohypol F (CID 91895434).[3] National Center for Biotechnology Information.[2][3] Retrieved from [Link][3]

-

National Institute of Public Health (Japan). (n.d.).[3] Chemical Database: Triptohypol F.[2][3][6][7] Retrieved from [Link][3]

-

Wahlberg, I., et al. (1971).[2][3][8] Constituents of Oleoresins.[2][3][8] Acta Chemica Scandinavica. (Foundational work on olean-12-ene spectral assignments).

-

Wang, C.J., et al. (2012).[2][3] Isolation and crystal structure of 11

-hydroxy-

Sources

- 1. Triptohypol F - CAS:268541-26-0 - 南京林叶化学试剂有限公司 [linye-e.com]

- 2. Beta-Amyrin | C30H50O | CID 73145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. massbank.eu [massbank.eu]

- 4. mdpi.com [mdpi.com]

- 5. 11-Oxo-beta-amyrin | C30H48O2 | CID 20055661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triptohypol F | C31H52O2 | CID 91895434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Triptohypol F (FDB014181) - FooDB [foodb.ca]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

An In-depth Technical Guide to 11-Methoxy-12-oleanen-3-ol: Properties, Characterization, and Biological Potential

This technical guide provides a comprehensive overview of 11-Methoxy-12-oleanen-3-ol, a pentacyclic triterpenoid of the oleanane class. While specific experimental data for this exact molecule is limited in current literature, this document synthesizes information from closely related oleanane triterpenoids to present its predicted physicochemical properties, detailed analytical methodologies for its characterization, and insights into its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals working with natural products and medicinal chemistry.

Introduction to 11-Methoxy-12-oleanen-3-ol

11-Methoxy-12-oleanen-3-ol belongs to the vast family of oleanane triterpenoids, which are widely distributed in the plant kingdom.[1] These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The structure of 11-Methoxy-12-oleanen-3-ol is characterized by the core pentacyclic oleanane skeleton, a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methoxy group at the C-11 position. This specific substitution pattern is expected to influence its biological activity and physicochemical properties.

Physicochemical and Spectroscopic Properties

The structural and physicochemical properties of 11-Methoxy-12-oleanen-3-ol are fundamental for its identification, purification, and the understanding of its biological function. The data presented here is a combination of predicted values and data from analogous oleanane triterpenoids.

Table 1: Physicochemical Properties of 11-Methoxy-12-oleanen-3-ol

| Property | Value | Source/Method |

| Molecular Formula | C₃₁H₅₂O₂ | Calculated |

| Molecular Weight | 456.75 g/mol | Calculated |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,11S,12aR,14aR,14bR)-11-methoxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | Generated |

| Appearance | Expected to be a white or off-white crystalline solid | Inferred from related triterpenoids[4] |

| Melting Point | Not experimentally determined. Related oleanane triterpenoids have melting points ranging from 160-250 °C.[4] | Inferred |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO; sparingly soluble in water.[1][5] | Inferred |

| LogP | High, characteristic of lipophilic triterpenoids.[1] | Inferred |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of 11-Methoxy-12-oleanen-3-ol. The following are predicted and characteristic spectral features based on data from closely related oleanane triterpenoids.[4][6][7][8]

Table 2: Predicted Spectroscopic Data for 11-Methoxy-12-oleanen-3-ol

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | - Vinyl proton (H-12): ~δ 5.4-5.6 ppm (d). - Proton at C-3 (H-3): ~δ 3.2-3.4 ppm (dd). - Proton at C-11 (H-11): ~δ 3.5-3.7 ppm (m). - Methoxy group protons (-OCH₃): ~δ 3.3-3.5 ppm (s). - Multiple singlet signals for seven angular methyl groups: ~δ 0.7-1.3 ppm.[7][9] |

| ¹³C NMR (CDCl₃) | - Olefinic carbons (C-12 and C-13): ~δ 120-130 ppm and ~δ 140-150 ppm, respectively. - Carbon bearing hydroxyl group (C-3): ~δ 78-80 ppm. - Carbon bearing methoxy group (C-11): ~δ 75-80 ppm. - Methoxy carbon (-OCH₃): ~δ 55-60 ppm. - A total of 31 carbon signals are expected.[5][7] |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z 457.399. - [M+Na]⁺: m/z 479.381. - Fragmentation: Characterized by a retro-Diels-Alder reaction in ring C, a hallmark of 12-oleanenes, leading to characteristic fragments. Loss of water (H₂O) and methanol (CH₃OH) from the molecular ion is also expected.[10][11][12] |

| Infrared (IR) Spectroscopy | - O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹. - C-H stretch (aliphatic): 2850-3000 cm⁻¹. - C=C stretch (olefinic): ~1650 cm⁻¹. - C-O stretch (hydroxyl and methoxy): 1000-1200 cm⁻¹.[6][13] |

Experimental Protocols

The isolation and characterization of 11-Methoxy-12-oleanen-3-ol from a natural source or its synthesis would follow established procedures for oleanane triterpenoids.

Isolation and Purification from Plant Material

This protocol outlines a general procedure for the extraction and purification of oleanane triterpenoids from plant sources.

Protocol 1: Extraction and Chromatographic Purification

-

Extraction:

-

Air-dried and powdered plant material is subjected to Soxhlet extraction or maceration with a non-polar solvent such as hexane or dichloromethane to extract lipophilic compounds.[4]

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

The concentrated extract is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a ceric sulfate staining solution followed by heating.[2]

-

Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column if necessary.

-

Caption: Plausible inhibitory effect of 11-Methoxy-12-oleanen-3-ol on the NF-κB signaling pathway.

Conclusion

11-Methoxy-12-oleanen-3-ol is an intriguing oleanane triterpenoid with potential for significant biological activity. Although specific experimental data is currently scarce, this guide provides a comprehensive framework for its study, based on the well-established chemistry and biology of related compounds. The protocols and predicted data herein serve as a valuable resource for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this and other novel triterpenoids. Further investigation into its synthesis and biological properties is warranted to fully elucidate its potential in drug discovery and development.

References

- Current time information in Cattaraugus County, US. (n.d.). Google.

- Chen, Y. F., et al. (2013).

- Zhang, W., & Popovich, D. G. (2009).

- Pérez-Jiménez, O., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega, 3(9), 12183-12193.

- Peristeri, E., et al. (2005). GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia.

- Zhang, W., & Popovich, D. G. (2009).

- Lourenço, A., et al. (2021). Fragmentation patterns of oleanane and ursane skeleton pentacyclic triterpenoids.

- Wang, C., et al. (2012). Two New Oleanane-Type Triterpenoids from Platycodi Radix and Anti-proliferative Activity in HSC-T6 Cells. Molecules, 17(12), 14357-14366.

- Khusnutdinova, E. F., et al. (2020). Biotransformation of Oleanane and Ursane Triterpenic Acids. Molecules, 25(23), 5582.

- Chen, Y. F., et al. (2013).

- Lee, J. H., et al. (2013). Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB. Archives of Pharmacal Research, 36(7), 889-895.

- van der Doelen, G. A., et al. (n.d.). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.

- Tang, W., & Eisenbrand, G. (2006). Structure-activity relationships of oleanane- and ursane- type triterpenoids. Botanical Studies, 47, 339-368.

- Sporn, M. B., et al. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease. Pharmacological Research, 66(3), 255-265.

-

Olean-12-en-3-ol, acetate, (3β)-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

- Thao, N. P., et al. (2020). Oleanane Triterpenoids from the Leaves of Gymnema inodorum and Their Insulin Mimetic Activities.

-

Figure S1. 1 H NMR spectrum of triterpene 10 (400 MHz, CDCl ). 3. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Jia, Z., et al. (2008). Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh. Journal of Agricultural and Food Chemistry, 56(21), 9990-9996.

- Kim, K. H., et al. (2020). Oleanane- and Ursane-Type Triterpene Saponins from Centella asiatica Exhibit Neuroprotective Effects.

-

Structure of the oleanane, oleanolic... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Synthesis and NMR spectral characterization of oleanolic acid and their derivatives from Lanata camara roots. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 249-256.

-

OLEANANE-TYPE TRITERPENES AND DERIVATIVES FROM SEED COAT OF BOLIVIAN CHENOPODIUM QUINOA GENOTYPE “SALAR”. (n.d.). Redalyc. Retrieved February 27, 2026, from [Link]

- Al-Harrasi, A., et al. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 29(14), 3293.

- Yilmaz, M., et al. (2023).

- El-Mourabit, A., et al. (2022). Energetic Bio-Activation of Some Organic Molecules and Their Antioxidant Activity in the Pulp of the Moroccan Argan Tree «Argania spinosa L.». Molecules, 27(10), 3320.

- Inayat, H. (n.d.). ISOLATION AND STRUCTURE ELUCIDATION OF A NEW OLEANANE TYPE GLYCOSIDE FROM THE AERIAL PORTION OF CESTRUM NOCTURNUM. Semantic Scholar.

- Wang, Y., et al. (2016). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 21(8), 1030.

- de Oliveira, A. C., et al. (2022).

- Ali, A., et al. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry, 36(4), e9243.

-

EI-Mass fragmentation pattern of oleanolic acid. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Teng, R. W., et al. (2022). Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms. Frontiers in Chemistry, 10, 826305.

- Parveen, S., et al. (2008). Oleanolic acid and related derivatives as medicinally important compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 611-627.

- Terpenoids. LVII.1 Mass Spectral and Nuclear Magnetic Resonance Studies of Pentacyclic Triterpene Hydrocarbons2. (1968). The Journal of Organic Chemistry, 33(10), 3737-3748.

- Jia, Z., et al. (2008). Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh. Journal of Agricultural and Food Chemistry, 56(21), 9990-9996.

- Synthesis and reactivity of electron poor allenes: formation of completely organic frustrated Lewis pairs. (2015). Dalton Transactions, 44(32), 14296-14304.

- Sari, D. P., et al. (2018). Triterpenoids and steroids from the bark of Pinus merkusii (Pinaceae). BioResources, 13(3), 6463-6473.

- Li, Y., et al. (2022). Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages. Molecules, 27(15), 4905.

Sources

- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Oleanane- and Ursane-Type Triterpene Saponins from Centella asiatica Exhibit Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gummastic.gr [gummastic.gr]

- 11. researchgate.net [researchgate.net]

- 12. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Diverse Biological Landscape of Oleanane Triterpenoids: A Technical Guide for Drug Discovery

Abstract

Oleanane triterpenoids, a class of pentacyclic phytochemicals ubiquitously distributed throughout the plant kingdom, are attracting significant scientific attention for their broad spectrum of biological activities.[1] These complex molecules, with their characteristic oleanane scaffold, have demonstrated compelling therapeutic potential across a range of disease models. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of oleanane triterpenoids. We will delve into the molecular mechanisms underpinning their anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects, supported by experimental evidence and methodologies. The guide will further explore the critical structure-activity relationships that govern their potency and specificity, offering insights for the rational design of novel therapeutic agents.

Introduction: The Enduring Promise of Natural Products

The quest for novel therapeutic agents has consistently led researchers back to the rich chemical diversity of the natural world. Oleanane triterpenoids, natural components of many foods and medicinal herbs, represent a particularly promising class of compounds.[1] Found in both their free form and as saponin aglycones in plant cuticular waxes, they are an integral part of the human diet.[1] Key examples of well-studied oleanane triterpenoids include oleanolic acid, betulinic acid, and glycyrrhetinic acid, each with a unique profile of pharmacological activities.[1][2][3] While their therapeutic potential is vast, challenges such as low bioavailability due to their hydrophobic nature have spurred the development of novel derivatives through bioconversion and semi-synthesis to enhance their clinical applicability.[4] This guide will dissect the key biological activities of this fascinating class of molecules, providing a foundation for future research and development.

Anti-Inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, atherosclerosis, and inflammatory bowel disease.[5] Oleanane triterpenoids have emerged as potent modulators of inflammatory signaling pathways, primarily through their interaction with the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

NF-κB is a critical transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[5] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5]

Several oleanane triterpenoids have been shown to inhibit NF-κB activation.[4][5][7] For instance, certain oleanane-type saponins isolated from Panax stipuleanatus demonstrated dose-dependent inhibitory effects on TNF-α-induced NF-κB transcriptional activity in HepG2 cells.[5] This inhibition leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a cornerstone for quantifying the inhibitory effect of compounds on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 (human liver cancer) cells in appropriate media.

-

Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

Treat the transfected cells with varying concentrations of the oleanane triterpenoid for a predetermined time.

-

Induce NF-κB activation by adding a stimulant, such as TNF-α (10 ng/mL).[5]

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.

-

Anti-Cancer Activity: A Multi-Pronged Attack on Malignancy

Oleanane triterpenoids have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2][8][9] Their anti-tumor activity is not attributed to a single mechanism but rather a multifaceted approach that includes the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][9][10]

Induction of Apoptosis: The Mitochondrial Pathway

A hallmark of many oleanane triterpenoids, particularly betulinic acid, is their ability to trigger the intrinsic or mitochondrial pathway of apoptosis.[2][10] This programmed cell death is crucial for eliminating damaged or cancerous cells.

Mechanism of Action:

Betulinic acid induces apoptosis by directly acting on the mitochondria, leading to a loss of mitochondrial membrane potential.[10] This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11]

Furthermore, betulinic acid can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[10] It has been shown to increase the expression of the pro-apoptotic protein Bax, which promotes the release of cytochrome c.[10]

Sources

- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential | MDPI [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 7. Structure-Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 9. Molecular Medicine Reports [spandidos-publications.com]

- 10. jpccr.eu [jpccr.eu]

- 11. Synthetic Oleanane Triterpenoid, CDDO-Me, Induces Apoptosis in Ovarian Cancer Cells by Inhibiting Prosurvival AKT/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Triterpenoid Bioactivity: A Technical Guide Focused on the Oleanane Scaffold

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword

The quest for novel therapeutic agents has increasingly turned towards the vast chemical diversity of natural products. Among these, the oleanane-type pentacyclic triterpenoids stand out for their significant and varied biological activities, including potent anti-inflammatory and anticancer effects.[1] This guide provides an in-depth, practical framework for the in silico prediction of bioactivity for this class of molecules.

Notably, the specific compound "11-Methoxy-12-oleanen-3-ol" is not indexed in major chemical databases such as PubChem. In the spirit of scientific integrity, this guide will utilize its foundational scaffold, Olean-12-en-3-ol (β-amyrin) , as the primary subject for all computational workflows. This approach allows for a rigorous, reproducible analysis while also providing a framework to hypothesize the modulatory effects of specific functional groups, such as the 11-methoxy substitution.

The Strategic Imperative of In Silico Analysis

In modern drug discovery, failing late is failing expensively. Computational, or in silico, methods provide an indispensable toolkit for early-stage assessment of natural products.[2] By simulating how a molecule will behave within a biological system, we can rapidly prioritize promising candidates, identify potential liabilities, and reduce the time and cost associated with extensive laboratory testing.[3] This "fail-fast, fail-cheap" philosophy is critical for navigating the high-attrition landscape of drug development.

This guide will walk through a multi-pronged computational strategy, demonstrating how different in silico techniques can be layered to build a comprehensive bioactivity profile.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2, fontname="Arial"];

} caption: Overall In Silico Bioactivity Prediction Workflow.

Foundational Analysis: Ligand Preparation and Property Prediction

Before investigating complex biological interactions, we must first understand the fundamental physicochemical and pharmacokinetic properties of our molecule. These characteristics govern its ability to be absorbed, distributed, metabolized, and excreted (ADME)—critical factors for any potential therapeutic agent.

Ligand Structure

The analysis begins with the canonical structure of Olean-12-en-3-ol (β-amyrin), obtained from the PubChem database (CID: 73145).[4][5]

-

Canonical SMILES: C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC)O)C)C)[C@@H]1CC(CC2)(C)C)C

-

Molecular Formula: C₃₀H₅₀O

-

Molecular Weight: 426.7 g/mol

Protocol: ADMET and Physicochemical Property Prediction

We will utilize a freely accessible and widely used web server, SwissADME, to generate a comprehensive property profile.

-

Navigate to the SwissADME web server.

-

Input the SMILES string for β-amyrin into the query box.

-

Execute the analysis.

-

Collate the resulting data into a summary table for interpretation.

Data Summary and Interpretation

The computational predictions for β-amyrin are summarized below.

| Property Category | Parameter | Predicted Value | Interpretation / Causality |

| Physicochemical | Molecular Weight | 426.72 g/mol | Within typical drug-like range. |

| LogP (Consensus) | 7.16 | Highly lipophilic (fat-soluble), which may lead to poor aqueous solubility but good membrane permeability. | |

| Water Solubility (ESOL) | Poorly soluble | The large, non-polar carbon scaffold dominates, leading to low solubility, a common challenge for triterpenoids. | |

| Polar Surface Area (TPSA) | 20.23 Ų | Very low TPSA indicates excellent potential to cross cell membranes, including the blood-brain barrier. | |

| Pharmacokinetics | GI Absorption | High | High lipophilicity and low TPSA suggest efficient passive diffusion across the gut wall. |

| BBB Permeant | Yes | The molecule's characteristics strongly predict it can cross the blood-brain barrier. | |

| CYP Inhibitor | Inhibits CYP2C9, 2C19 | Potential for drug-drug interactions; may inhibit the metabolism of other drugs cleared by these cytochrome P450 enzymes. | |

| Drug-Likeness | Lipinski's Rule of 5 | Yes (1 Violation >500) | Violates the LogP > 5 rule, which is common for natural triterpenoids. This is often acceptable for certain drug classes. |

| Bioavailability Score | 0.55 | Indicates good estimated oral bioavailability. |

Expert Insight: The high lipophilicity (LogP > 7) and poor water solubility are hallmark features of the oleanane scaffold. While this profile suggests excellent membrane permeability, it presents a significant formulation challenge. The predicted inhibition of key CYP enzymes is a critical flag for potential drug-drug interactions that must be considered in any future development.

Target Identification: Fishing for Biological Partners

With a foundational understanding of the molecule's properties, the next step is to identify its most likely protein targets. "Target fishing" or "reverse screening" is a ligand-based approach that compares the query molecule to a database of known active compounds to predict its biological targets.[6]

Protocol: Target Class Prediction

We will use the SwissTargetPrediction web server, which operates on the principle that structurally similar molecules often bind to similar protein targets.

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string for β-amyrin.

-

Select Homo sapiens as the target organism.

-

Execute the prediction.

-

Analyze the results, focusing on the target classes with the highest probability scores.

Predicted Targets and Literature Correlation

The target fishing results for β-amyrin consistently highlight enzymes, particularly oxidoreductases and hydrolases, as the most probable target classes. This aligns remarkably well with published literature, which identifies oleanane triterpenoids as modulators of key enzymes in inflammatory and cancer signaling pathways.[7][8][9]

| Predicted Target Class | Probability | Key Examples from Prediction | Supporting Literature Evidence |

| Enzyme | > 70% | Prostaglandin G/H synthase 2 (COX-2) | Oleanane triterpenoids are well-documented inhibitors of COX-2, a key enzyme in the inflammatory cascade.[7][8] |

| Nuclear factor-kappa B (NF-κB) | While NF-κB itself is a transcription factor, its activity is regulated by a cascade of enzymes (e.g., IKK kinases). Triterpenoids are known to suppress the NF-κB signaling pathway, a central hub for inflammation and cell survival.[2] | ||

| Serine/threonine-protein kinase Akt | The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Synthetic oleanane triterpenoids have been shown to inhibit this pathway, making it a plausible target for the natural scaffold.[9] | ||

| Monoacylglycerol lipase (MAGL) | Recent studies have shown that β-amyrin can inhibit MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). This "indirect cannabimimetic" activity is a compelling mechanism for its observed analgesic and anti-inflammatory effects.[10] |

Selection of a Target for Docking: Based on the strong convergence of in silico prediction and extensive literature validation, Prostaglandin G/H synthase 2 (COX-2) is selected as a high-priority target for a detailed molecular docking simulation. Its role in inflammation is well-established, and high-quality crystal structures are available in the Protein Data Bank (PDB).

Mechanistic Deep Dive: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This provides a structural hypothesis for the molecule's mechanism of action at an atomic level.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2, fontname="Arial"];

} caption: Detailed Molecular Docking Workflow.

Protocol: Docking of β-amyrin into the COX-2 Active Site

This protocol outlines the standard steps for performing a molecular docking experiment using widely available academic software like AutoDock Tools and AutoDock Vina.

-

Receptor Preparation:

-

Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 5IKQ) from the RCSB Protein Data Bank.

-

Using AutoDock Tools, remove water molecules and the co-crystallized ligand.

-

Add polar hydrogens to the protein structure.

-

Compute and assign Gasteiger charges to all atoms.

-

Save the prepared receptor file in the required PDBQT format.

-

-

Ligand Preparation:

-

Load the 3D structure of β-amyrin.

-

Detect the ligand's root and define the number of rotatable (torsion) bonds. This is crucial as the pentacyclic core is rigid, and flexibility is limited to the C3-hydroxyl group.

-

Assign Gasteiger charges.

-

Save the prepared ligand file in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. The grid box should be centered on the known active site of COX-2 (identified from the position of the co-crystallized ligand) and be large enough to accommodate the entire β-amyrin molecule.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina.

-

Specify the prepared receptor, the prepared ligand, the grid box coordinates, and an output file name.

-

Run the simulation. Vina will generate a set of binding poses ranked by their predicted binding affinity.

-

-

Results Analysis:

-

The primary quantitative output is the binding affinity , an estimated free energy of binding given in kcal/mol. More negative values indicate a stronger, more favorable interaction.

-

The primary qualitative output is the binding pose . This 3D conformation should be visualized using software like PyMOL or ChimeraX to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between β-amyrin and the amino acid residues of the COX-2 active site.

-

Hypothetical Result and Interpretation

A successful docking of β-amyrin into the COX-2 active site would likely yield a binding affinity in the range of -8 to -11 kcal/mol. Analysis of the top-ranked pose would be expected to show the rigid pentacyclic core fitting snugly within the hydrophobic channel of the active site, with the C3-hydroxyl group forming a critical hydrogen bond with a key residue like Ser-530 or Tyr-385, thereby anchoring the molecule and inhibiting enzyme function.

Synthesizing the Evidence and The "11-Methoxy" Hypothesis

The multi-pronged in silico analysis of β-amyrin paints a consistent picture: it is a highly lipophilic molecule with good predicted bioavailability and a strong propensity to interact with enzymes central to inflammation and cancer signaling, such as COX-2.

What is the likely impact of an 11-Methoxy group?

While we cannot simulate the exact molecule, we can apply principles of medicinal chemistry to form an expert hypothesis on how an 11-methoxy (-OCH₃) group on the oleanane scaffold would alter its profile:

-

Increased Polarity: The addition of an oxygen atom would slightly increase the molecule's overall polarity and its Polar Surface Area (TPSA). This could marginally decrease its LogP and potentially improve its aqueous solubility, which is a major liability of the parent scaffold.

-

Hydrogen Bond Acceptor: The methoxy group's oxygen atom can act as a hydrogen bond acceptor. If the C-11 position is oriented correctly within a protein's binding pocket, this could introduce a new, favorable interaction, potentially increasing binding affinity.

-

Steric Effects: The methoxy group adds bulk at the C-11 position. This could either enhance binding by filling a vacant hydrophobic pocket or decrease binding by sterically clashing with the protein surface. The net effect is entirely dependent on the specific topology of the target's active site.

-

Metabolic Stability: The methoxy group could be a site for metabolism (O-demethylation) by cytochrome P450 enzymes. This could alter the compound's pharmacokinetic profile and duration of action.

Conclusion and Future Directions

This guide demonstrates a robust, scientifically-grounded in silico workflow for predicting the bioactivity of oleanane triterpenoids, using β-amyrin as a validated case study. The computational evidence strongly supports the well-documented anti-inflammatory and potential anticancer activities of this molecular class, identifying key targets like COX-2 and the NF-κB and Akt signaling pathways.

The hypothetical addition of an 11-methoxy group presents an intriguing modification that could modulate the compound's physicochemical properties and target interactions. The logical next step would be the chemical synthesis of 11-Methoxy-12-oleanen-3-ol, followed by in vitro validation of the predictions made in this guide, starting with COX-2 inhibition assays and cell-based assays for NF-κB and Akt signaling. This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient natural product drug discovery.

References

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Aurlide. [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

-

Okuda, H., et al. (2014). The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors. British Journal of Pharmacology, 171(18), 4247-4260. [Link]

-

Martin, R., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega, 3(9), 12053-12064. [Link]

-

Navaneethan, S., et al. (2025, August 6). An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. Semantic Scholar. [Link]

-

PubChemLite. Beta-amyrin (C30H50O). PubChem. [Link]

-

Binu, S., et al. (2014). Anti-inflammatory potential of β-amyrin, a triterpenoid isolated from Costus igneus. Inflammopharmacology, 22(6), 387-396. [Link]

-

Sultana, N., & Ata, A. (2008). Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives. Journal of Asian Natural Products Research, 10(9-10), 907-929. [Link]

-

Deeb, D., et al. (2009). Oleanane Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR. Prostate, 69(8), 851-860. [Link]

-

Aleshin, A. E., et al. (2011). Proteomic analysis shows synthetic oleanane triterpenoid binds to mTOR. PLoS ONE, 6(7), e22862. [Link]

-

Van, T. T., et al. (2025, August 8). The Pharmaceutical Potential of α- and β-Amyrins. MDPI. [Link]

-

Podgorniak, M., et al. (2025, May 11). Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. MDPI. [Link]

-

Vu, T. T., et al. (2025, June 11). The Pharmaceutical Potential of α- and β-Amyrins. Preprints.org. [Link]

-

Kim, Y., et al. (2013). Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB. Archives of Pharmacal Research, 36(7), 847-853. [Link]

-

ResearchGate. (n.d.). (a) Structure of β-amyrin (PubChem CID-73145). ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of triterpenoids.a | Structure of the oleanane, oleanolic.... ResearchGate. [Link]

-

PubChemLite. 11-oxo-beta-amyrin (C30H48O2). PubChem. [Link]

-

PubChem. beta-Amyrine | C30H50O | CID 15942855. PubChem. [Link]

-

FooDB. (2010, April 8). Showing Compound beta-Amyrin (FDB004092). FooDB. [Link]

-

Protheragen. Target Fishing. Protheragen. [Link]

-

NIST. Olean-12-en-3-ol, acetate, (3β)-. NIST WebBook. [Link]

-

PubChemLite. Olean-12-en-28-oic acid, 3-amino- (C30H49NO2). PubChem. [Link]

-

PubChem. Olean-12-en-3-one | C30H48O | CID 6454747. PubChem. [Link]

-

PubChem. Olean-12-ene | C30H50 | CID 11058690. PubChem. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

Sources

- 1. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. beta-Amyrine | C30H50O | CID 15942855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Olean-12-ene-3,16,28-triol | C30H50O3 | CID 3080550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 11-Methoxy-12-oleanen-3-ol (Triptohypol F)

The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 11-Methoxy-12-oleanen-3-ol , scientifically known as Triptohypol F .

Executive Summary

Compound Identity: 11-Methoxy-12-oleanen-3-ol Common Name: Triptohypol F Chemical Class: Pentacyclic Triterpenoid (Oleanane-type) Primary Source: Tripterygium hypoglaucum and Tripterygium wilfordii (Thunder God Vine).[1] Therapeutic Potential: Anti-inflammatory, Immunomodulatory, and Antimicrobial.[2]

11-Methoxy-12-oleanen-3-ol (Triptohypol F) is a bioactive secondary metabolite isolated from the Tripterygium genus. Unlike the highly cytotoxic diterpenoids (e.g., triptolide) found in the same plant, Triptohypol F belongs to the oleanane triterpenoid class. Its mechanism of action (MoA) is characterized by the modulation of inflammatory signaling pathways, specifically the suppression of Nuclear Factor-kappa B (NF-κB) activation and the inhibition of pro-inflammatory cytokine release. This guide provides a deep-dive analysis of its chemical structure, biological targets, and experimental validation protocols.

Chemical Architecture & Structural Significance[3]

The biological activity of Triptohypol F is dictated by its specific stereochemical configuration and functional group substitutions on the oleanane backbone.

| Feature | Specification | Mechanistic Impact |

| Scaffold | Olean-12-ene | Provides lipophilicity for cell membrane penetration; targets cytosolic kinases. |

| C-11 Position | Methoxy (-OCH₃) | Critical Feature: The methoxy group at C-11 distinguishes it from common precursors (e.g., |

| C-3 Position | Hydroxyl (-OH) | Essential for hydrogen bonding with target protein active sites; often the site of glycosylation in nature. |

| Stereochemistry | The specific spatial arrangement ( |

Mechanism of Action (MoA)

The pharmacological effects of Triptohypol F are mediated through a multi-target network, primarily converging on the resolution of inflammation.

Primary Pathway: NF-κB Suppression

The core mechanism involves the inhibition of the NF-κB signaling cascade, a master regulator of inflammation.

-

Stimulus Blockade: Triptohypol F interferes with the upstream phosphorylation of the IκB kinase (IKK) complex.

-

IκB Stabilization: By preventing IKK activation, the inhibitor of NF-κB (IκB

) remains unphosphorylated and is not degraded by the proteasome. -

Nuclear Exclusion: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Transcriptional Silencing: Consequently, the transcription of pro-inflammatory genes (TNF-

, IL-6, iNOS, COX-2) is downregulated.

Secondary Pathway: Antimicrobial & Cytotoxic Modulation

-

Membrane Permeabilization: Like many oleanane triterpenoids, Triptohypol F exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The amphiphilic nature of the triterpene skeleton allows it to disrupt bacterial cell membrane integrity.

-

Cytotoxicity: While less potent than triptolide, Triptohypol F shows selective cytotoxicity in specific cancer cell lines, likely through the induction of oxidative stress and mitochondrial depolarization.

Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by Triptohypol F.

Caption: Triptohypol F inhibits the inflammatory cascade by blocking IKK phosphorylation, preventing NF-κB nuclear translocation.

Experimental Protocols

To validate the mechanism of Triptohypol F, the following standardized protocols are recommended. These assays confirm chemical identity and biological efficacy.

Protocol A: Isolation from Tripterygium Species

Objective: Obtain high-purity Triptohypol F for biological testing.

-

Extraction: Macerate air-dried roots of Tripterygium hypoglaucum (1.0 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

-

Partition: Concentrate the extract in vacuo. Suspend the residue in water and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

-

Fractionation: Subject the EtOAc fraction (active fraction) to silica gel column chromatography. Elute with a gradient of Petroleum Ether:Acetone (100:1

1:1). -

Purification: Isolate the fraction eluting at approx. 10:1 ratio. Further purify via HPLC (C18 column, MeOH:H₂O 85:15).

-

Validation: Confirm structure via ¹H-NMR (look for methoxy singlet

~3.2 ppm) and ¹³C-NMR (C-11 signal).

Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Objective: Quantify the inhibition of inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Treatment:

-

Control Group: Vehicle (0.1% DMSO).

-

Model Group: LPS (1

g/mL) only. -

Test Group: Pre-treat with Triptohypol F (1, 5, 10, 20

M) for 1h, then add LPS.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay: Mix 100

L of supernatant with 100 -

Calculation: Calculate Nitric Oxide (NO) concentration using a sodium nitrite standard curve. Determine IC

.[3]

Quantitative Data Summary

The following table summarizes key physicochemical and biological properties derived from literature on Tripterygium oleananes and Triptohypol F specifically.

| Property | Value / Description | Source Context |

| Molecular Formula | C₃₁H₅₂O₂ | Triptohypol F |

| Molecular Weight | 456.75 g/mol | - |

| LogP (Predicted) | ~6.7 | High lipophilicity; requires DMSO for solubilization. |

| IC | 10 - 25 | Moderate potency in RAW 264.7 cells (LPS-induced). |

| Cytotoxicity (CC | > 50 | Low cytotoxicity in normal fibroblasts; provides a safety window compared to triptolide. |

| Key NMR Signals | Diagnostic for 11-methoxy substitution. |

References

-

PubChem. Triptohypol F (CID 91895434). National Library of Medicine. Available at: [Link]

- Duan, H., et al. (1999).Triterpenoids from Tripterygium hypoglaucum. Phytochemistry, 52(8), 1735-1738.

- Braca, A., et al. (2011).Anti-inflammatory activity of oleanane triterpenoids. Journal of Natural Products. (General mechanism of oleanane triterpenoids on NF-κB).

-

Tong, X., et al. (2021). Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity. Frontiers in Pharmacology. Available at: [Link]

-

FooDB. Triptohypol F (FDB014181). Available at: [Link]

Sources

Pharmacokinetics and Bioavailability of Oleanane Triterpenoids: A Technical Guide to ADME Bottlenecks and Formulation Engineering

Introduction: The Translational Paradox

Oleanane triterpenoids—ranging from naturally occurring oleanolic acid (OA) to highly potent synthetic derivatives like bardoxolone methyl (CDDO-Me) and omaveloxolone—are master regulators of cellular redox homeostasis. By potently activating the Nrf2 pathway and suppressing NF-κB signaling, they offer profound therapeutic potential for chronic kidney disease, cancer, and neurodegenerative disorders.

However, as application scientists, we face a distinct translational paradox: their exceptional in vitro potency is severely bottlenecked by their in vivo pharmacokinetic (PK) profiles. Classified as Biopharmaceutics Classification System (BCS) Class IV compounds, oleanane triterpenoids exhibit both abysmal aqueous solubility (<1 µg/mL) and low intestinal permeability, resulting in erratic absorption and sub-optimal bioavailability. This whitepaper deconstructs the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds and provides validated experimental protocols to overcome their delivery challenges.

Structural Determinants of ADME

The pentacyclic scaffold of oleanane triterpenoids is inherently lipophilic. While this lipophilicity facilitates rapid tissue distribution, it severely limits gastrointestinal dissolution.

-

Absorption: In Caco-2 cell permeation studies, OA demonstrates low permeability with no directional efflux effects, indicating that absorption is primarily mediated by passive diffusion rather than active transport. Consequently, the absolute oral bioavailability of unformulated OA in rat models is merely 0.7% 1.

-

Distribution: Triterpenoids are highly protein-bound (>99%) in systemic circulation. They exhibit a high volume of distribution at steady state (Vss), rapidly partitioning into tissues such as the liver, kidney, and brain 2.

-

Metabolism & Excretion: These compounds undergo rapid phase I metabolism via hepatic cytochrome P450 enzymes. The synthetic addition of electrophilic

-unsaturated carbonyl groups on rings A and C (e.g., in CDDO-Me) enhances target engagement but does not prevent rapid metabolic clearance, leading to dose-dependent non-linear pharmacokinetics at high doses 3.

Mechanistic Pharmacology: The Nrf2/Keap1 Axis

To understand the PK/PD relationship, we must examine the mechanism of action. Synthetic oleanane triterpenoids act as covalent modifiers. The

Mechanism of Nrf2 activation by oleanane triterpenoids via Keap1 alkylation.

Comparative Pharmacokinetic Parameters

Understanding baseline PK parameters is critical for designing dosing regimens and advanced formulations. The table below synthesizes quantitative data for natural OA versus synthetic CDDO-Me.

| Compound | Dose & Route | Cmax | Tmax (h) | Half-life (T1/2) | Bioavailability (F%) |

| Oleanolic Acid (OA) | 25 mg/kg (PO, Rat) | 66 - 74 ng/mL | ~0.5 - 1.0 | 41 - 52 min | 0.7% |

| Bardoxolone Methyl | 20 mg/day (PO, Human) | 24.7 ng/mL | 4.1 ± 3.4 | ~39 hours | Saturable / Variable |

| OA-Lactoferrin NPs | 25 mg/kg (PO, Rat) | ~250 ng/mL | ~0.25 | ~1.5 hours | ~2.38% (340% increase) |

Data synthesized from established in vivo pharmacokinetic evaluations 3, 5, 1.

Overcoming Bioavailability Bottlenecks: Formulation Engineering

Because passive diffusion and aqueous solubility are the primary limiters of triterpenoid absorption, advanced formulation strategies are mandatory. Nanoparticle albumin-bound (NAB) technology or the use of lactoferrin (Lf) nanocarriers can drastically enhance dissolution rates and exploit receptor-mediated transcytosis in the intestinal epithelium 5.

Protocol 1: Preparation and Validation of Oleanolic Acid-Loaded Lactoferrin Nanoparticles

Causality Note: We utilize an anti-solvent precipitation method combined with protein binding. The hydrophobic OA is dissolved in a water-miscible organic solvent, while the aqueous phase contains lactoferrin. Upon mixing, OA precipitates into nanoscale cores, which are immediately coated by the amphiphilic lactoferrin. This protein corona prevents rapid opsonization in vivo and provides a hydrophilic exterior, effectively bypassing the BCS Class IV solubility barrier.

-

Preparation of Organic Phase: Dissolve 10 mg of Oleanolic Acid in 1 mL of anhydrous ethanol (or acetone) under gentle sonication until optically clear.

-

Preparation of Aqueous Phase: Dissolve 60 mg of Lactoferrin (Lf) in 10 mL of deionized water (OA:Lf mass ratio of 1:6). Adjust pH to 7.4 using 0.1 M NaOH to maintain protein stability.

-

Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under high-speed magnetic stirring (1000 rpm) at room temperature.

-

Solvent Evaporation: Continue stirring for 4 hours in a fume hood to evaporate the organic solvent, driving the self-assembly of OA-NPs.

-

Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant containing free Lf and resuspend the pellet in ultrapure water.

-

Characterization: Analyze via Dynamic Light Scattering (DLS). Optimal formulations should yield a Z-average diameter of ~200 nm and a positive zeta potential (> +25 mV), which facilitates interaction with the negatively charged intestinal mucosa.

Bioanalytical Quantification Workflow

To validate the efficacy of the aforementioned formulations, rigorous in vivo PK studies must be conducted. The quantification of triterpenoids in plasma is notoriously difficult due to their >99% protein binding affinity.

Standard in vivo pharmacokinetic evaluation workflow for oleanane triterpenoids.

Protocol 2: High-Throughput LC-MS/MS Method for Plasma Triterpenoids

Causality Note: Liquid-liquid extraction (LLE) often results in poor recovery for highly lipophilic triterpenoids trapped in hydrophobic protein pockets. Instead, we employ aggressive protein precipitation using acetonitrile (ACN). ACN denatures the plasma proteins, uncoiling them and releasing the bound triterpenoid into the organic supernatant.

-

Sample Preparation: Aliquot 50 µL of rat or human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Internal Standard (e.g., Glycyrrhetinic acid, 500 ng/mL in methanol).

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. The rapid cooling prevents analyte degradation.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

-

LC-MS/MS Conditions:

-

Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Triterpenoids elute efficiently at high organic concentrations (>80% B).

-

Detection: Electrospray ionization (ESI) in negative ion mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 455.3 → 455.3 for OA).

-

Conclusion & Future Perspectives

The clinical trajectory of oleanane triterpenoids is a testament to the power of medicinal chemistry and formulation science. While native oleanolic acid is hindered by its 0.7% bioavailability, synthetic tuning (yielding molecules like bardoxolone methyl) and advanced nanocarrier systems have bridged the gap between in vitro promise and in vivo efficacy. As drug development professionals, our focus must remain on optimizing these delivery vehicles to ensure consistent, dose-linear exposure, thereby unlocking the full therapeutic potential of the Nrf2/Keap1 axis in human disease.

References

- Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties.National Institutes of Health (PMC).

- Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles.Dove Medical Press.

- Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats.PubMed.

- Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease.National Institutes of Health (PMC).

- Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential.Encyclopedia.pub / MDPI.

Sources

- 1. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 11-Methoxy-12-oleanen-3-ol

Abstract

This document provides a comprehensive, in-depth guide to the extraction and purification of 11-Methoxy-12-oleanen-3-ol, a pentacyclic triterpenoid of the oleanane class. While this specific compound may not be as widely studied as oleanolic acid, the principles governing its isolation are analogous to those for other oleanane-type triterpenoids. This guide offers a robust, multi-step protocol designed to yield a highly purified final product suitable for downstream applications, including structural elucidation, pharmacological screening, and as a reference standard. The protocol is grounded in established phytochemical techniques and explains the scientific rationale behind each procedural choice, ensuring both reproducibility and a deep understanding of the methodology.

Introduction: The Significance of Oleanane Triterpenoids

Oleanane-type triterpenoids are a diverse class of natural products found throughout the plant kingdom.[1] They are characterized by a pentacyclic skeleton and have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] 11-Methoxy-12-oleanen-3-ol, as a derivative of this class, holds potential for novel therapeutic applications. The methoxy group at the C-11 position and the hydroxyl group at C-3 are key functional features that dictate its polarity and, consequently, the strategy for its successful isolation.

The primary challenge in isolating a specific triterpenoid from a plant matrix is its presence within a complex mixture of other structurally similar compounds, pigments, lipids, and polar metabolites. Therefore, a multi-step purification strategy is not just recommended but essential. This protocol outlines a systematic approach, beginning with an efficient extraction from the raw plant material, followed by a series of chromatographic steps to progressively enrich and finally isolate the target compound.

Overall Workflow: From Plant Material to Purified Compound

The isolation of 11-Methoxy-12-oleanen-3-ol can be visualized as a multi-stage process, each designed to remove a specific class of impurities. The workflow is designed to be logical and sequential, maximizing both yield and purity at each step.

Sources

- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 11-Methoxy-12-oleanen-3-ol (Triptohypol F) in Biological Matrices

This Application Note is structured as a definitive technical guide for the analysis of 11-Methoxy-12-oleanen-3-ol (Commonly identified as Triptohypol F ), a bioactive pentacyclic triterpenoid found in Tripterygium species.

Abstract & Scientific Rationale

The analysis of 11-Methoxy-12-oleanen-3-ol (C31H52O2, MW 456.7) presents specific challenges inherent to neutral pentacyclic triterpenoids. Unlike triterpenic acids (e.g., oleanolic acid) which ionize readily in negative mode (ESI-), this compound lacks an acidic moiety. It is a highly lipophilic ether-alcohol (LogP ~6.9), making it "invisible" to standard UV detection and difficult to ionize using standard Electrospray Ionization (ESI) without adduct formation.

This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode as the gold standard for this analyte, superior to ESI for neutral non-polar species. Alternatively, an ESI+ method utilizing ammonium adducts is provided for labs lacking APCI sources.

Chemical Properties & Target Analyte

| Property | Detail |

| Common Name | Triptohypol F |

| IUPAC Name | (3β,11α)-11-methoxyolean-12-en-3-ol |

| Formula | C₃₁H₅₂O₂ |

| Exact Mass | 456.3967 Da |

| LogP | ~6.9 (High Lipophilicity) |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water. |

Method Development Strategy (The "Why")

Ion Source Selection: APCI vs. ESI

-

Recommendation: APCI (Positive Mode) .

-

Mechanism: Triptohypol F is a neutral molecule. APCI relies on gas-phase ion-molecule reactions (proton transfer) which are more effective for neutral, thermally stable lipids/terpenes than the liquid-phase charge evaporation of ESI.

-

Alternative: If using ESI, the mobile phase must contain Ammonium Formate (5-10 mM) to drive the formation of the

or

Chromatography[1][2][3]

-

Column: A C18 column with high carbon load is required to retain this hydrophobic analyte. However, to prevent carryover, a short column (50mm) with sub-2µm particles is preferred to allow rapid elution.

-

Mobile Phase: Methanol is preferred over Acetonitrile for triterpenoids as it often yields better solvation and ionization efficiency for this specific class of lipids.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Due to high protein binding and lipophilicity, LLE is superior to protein precipitation (PPT) for recovery.

-

Aliquot: Transfer 100 µL of plasma/cell homogenate to a glass tube.

-

Internal Standard: Add 10 µL of Glycyrrhetinic Acid (IS) or deuterated analog (1 µg/mL).

-

Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

-

Agitation: Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Methanol:Water (80:20, v/v) . Vortex and transfer to LC vial.

LC-MS/MS Conditions[2][3][4]

Chromatography (HPLC/UHPLC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 75% | Start high organic due to lipophilicity. |

| 0.5 | 75% | Isocratic hold. |

| 3.0 | 98% | Rapid ramp to elute strongly retained lipids. |

| 5.0 | 98% | Wash phase to prevent carryover. |

| 5.1 | 75% | Re-equilibration. |

| 7.0 | 75% | End of run. |

Mass Spectrometry Parameters (APCI+)

-

Source: APCI Positive Mode.

-

Corona Current: 4.0 µA.

-

Vaporizer Temp: 400°C (Critical for triterpenoid volatilization).

-

Gas Temp: 300°C.

-

Nebulizer Gas: 40 psi.

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions must be optimized on your specific instrument. Theoretical fragmentation based on oleanane-12-ene skeleton.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Origin |

| Triptohypol F | 457.4 | 425.4 | 25 | Loss of Methanol ( |

| 407.4 | 35 | Loss of MeOH + | ||

| 203.2 | 45 | RDA Fragment (Retro-Diels-Alder) | ||

| IS (Glycyrrhetinic Acid) | 471.4 | 135.1 | 30 | Standard Reference Fragment |

Method Validation & Quality Control

Linearity & Range[3]

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.[1]

Matrix Effect Check

Triterpenoids are susceptible to ion suppression from phospholipids.

-

Protocol: Compare the peak area of analyte spiked into extracted blank matrix (A) vs. analyte in pure solvent (B).

-

Calculation: Matrix Factor (MF) = A / B.

-

Target: 0.85 < MF < 1.15.

Visualization of Workflow

Caption: Analytical workflow for Triptohypol F emphasizing Liquid-Liquid Extraction (LLE) and APCI ionization.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Sensitivity | Poor ionization in ESI. | Switch to APCI source. If stuck with ESI, increase Ammonium Formate to 10mM. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase contains 0.1% Formic Acid; Use "End-capped" C18 columns. |

| Carryover | Analyte sticking to injector loop. | Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . |

| Signal Drift | Source contamination. | Triterpenoids are sticky. Clean the APCI corona needle or ESI shield daily. |

References

-

Compound Identification (Triptohypol F)

-

Fragmentation of Oleanane Triterpenoids

- Pollier, J., et al. "GC-MS and LC-MS analysis of triterpenoid saponins." Methods in Molecular Biology (2013).

-

[Link]

-

APCI vs ESI for Neutral Triterpenes

- Cai, Y., et al. "Simultaneous determination of triterpenoid acids in rat plasma by HPLC-MS/MS." Journal of Chromatography B (2018).

-

[Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of 11-Methoxy-12-oleanen-3-ol

Introduction: Contextualizing 11-Methoxy-12-oleanen-3-ol in Drug Discovery